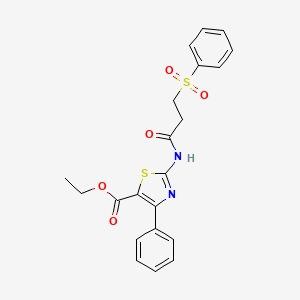

Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Neuroprotective Applications

Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate: has shown potential in the field of neuroprotection. Neuroprotection aims to preserve neuronal function and structure, which is crucial in preventing or slowing disease progression by reducing neuronal death. This compound has been evaluated for its neuroprotective and anti-neuroinflammatory properties, particularly in human microglia and neuronal cell models. It has demonstrated significant promise in reducing the expression of endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3, which are critical in the context of neurodegenerative diseases .

Anti-neuroinflammatory Agent

Inflammation of the nervous system can lead to or exacerbate neurodegenerative conditions. The compound has been studied for its efficacy in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. These findings suggest that it could be developed as an anti-neuroinflammatory agent, offering therapeutic potential for diseases characterized by neuroinflammation .

Antitumor and Cytotoxic Activity

Thiazole derivatives, which include the compound being analyzed, have been associated with antitumor and cytotoxic activities. Research has indicated that certain thiazole-based compounds can exhibit potent effects on human tumor cell lines, including prostate cancer. This suggests that Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate may hold potential as a candidate for cancer treatment, particularly in the development of new antineoplastic drugs .

Antimicrobial and Antifungal Properties

Thiazoles have been recognized for their antimicrobial and antifungal properties. As a thiazole derivative, this compound could be explored for its effectiveness against various microbial and fungal pathogens. This application is particularly relevant in the search for new antibiotics and antifungal agents in the face of rising drug resistance .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory activities of thiazole derivatives have been well-documented. This compound could potentially be used in the development of new pain relief medications that target inflammation as a source of pain. Its efficacy in this area could lead to treatments with fewer side effects compared to current options .

Neurotransmitter Synthesis

Given the role of thiazoles in the synthesis of neurotransmitters such as acetylcholine, this compound could be investigated for its impact on neurotransmitter levels. This application has implications for the treatment of neurological disorders where neurotransmitter imbalance is a factor .

Future Directions

Based on the findings, thiazolyl benzenesulfonamide-5-carboxylates, which include Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate, can be further evaluated for in vitro and in vivo antimalarial effectiveness towards possible development as antimalarial lead molecules and/or potent antimalarial drug candidates .

properties

IUPAC Name |

ethyl 2-[3-(benzenesulfonyl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-2-28-20(25)19-18(15-9-5-3-6-10-15)23-21(29-19)22-17(24)13-14-30(26,27)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJRVROPKGUBOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)

![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2856599.png)

![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)

![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2856608.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)

![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)

![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)